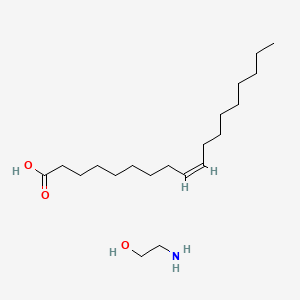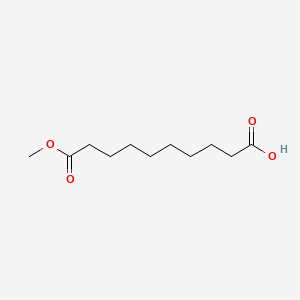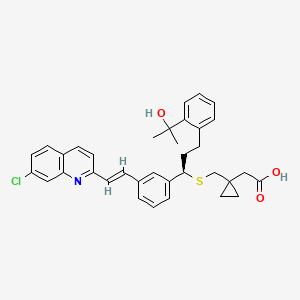
m-PEG6-CH2COOH
Übersicht
Beschreibung
m-PEG5-CH2COOH: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by a methoxy group (m-), a polyethylene glycol chain with six ethylene glycol units (PEG6), and a terminal carboxylic acid group (CH2COOH). This compound is widely used as a linker in various chemical and biological applications due to its hydrophilicity, biocompatibility, and ability to increase the solubility of hydrophobic molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry: m-PEG5-CH2COOH is used as a linker in the synthesis of complex molecules, including drug conjugates and polymers. Its hydrophilic nature enhances the solubility and stability of these molecules .
Biology: In biological research, m-PEG5-CH2COOH is used to modify proteins and peptides, improving their solubility and reducing immunogenicity. It is also employed in the development of bioconjugates for targeted drug delivery .
Medicine: m-PEG5-CH2COOH is utilized in the formulation of pharmaceuticals, particularly in the development of PEGylated drugs. These drugs have improved pharmacokinetic properties, such as increased half-life and reduced clearance .
Industry: In industrial applications, m-PEG5-CH2COOH is used as a surfactant, emulsifier, and dispersant. It is also employed in the production of coatings, adhesives, and lubricants .
Wirkmechanismus
Target of Action
m-PEG6-CH2COOH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound acts as a bridge in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By exploiting this system, this compound allows for the selective degradation of target proteins .
Pharmacokinetics
As a peg-based compound, it is generally expected to have good solubility and stability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . .
Biochemische Analyse
Biochemical Properties
The primary role of 3,6,9,12,15,18-Hexaoxanonadecanoic acid in biochemical reactions is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are molecules that can selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
The cellular effects of 3,6,9,12,15,18-Hexaoxanonadecanoic acid are primarily related to its role in the formation of PROTACs . By enabling the selective degradation of target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,6,9,12,15,18-Hexaoxanonadecanoic acid involves its role as a linker in PROTACs . It enables the formation of PROTACs that can bind to both a target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-CH2COOH typically involves the reaction of methoxy polyethylene glycol (m-PEG) with a carboxylic acid derivative. One common method is the esterification of m-PEG with a carboxylic acid anhydride or chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of m-PEG5-CH2COOH may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG5-CH2COOH undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Condensation: Reaction with other carboxylic acids or derivatives to form larger molecules.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Condensation: Often uses dehydrating agents like DCC (dicyclohexylcarbodiimide) or EDC.
Major Products:
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Condensation Products: Larger molecules formed from condensation reactions.
Vergleich Mit ähnlichen Verbindungen
- m-PEG3-CH2COOH
- m-PEG4-CH2COOH
- m-PEG5-CH2COOH
- m-PEG9-CH2COOH
- m-PEG11-CH2COOH
Comparison: m-PEG5-CH2COOH is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and flexibility. Compared to shorter PEG derivatives (e.g., m-PEG3-CH2COOH), it offers better solubility and stability. Longer PEG derivatives (e.g., m-PEG11-CH2COOH) may provide greater flexibility but can also increase the molecular weight and viscosity of the final product .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O8/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNCBSSWKTIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595753 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16142-03-3 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














